![molecular formula C12H11NO2 B2719989 7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 117311-14-5](/img/structure/B2719989.png)
7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their high anti-tumor activity .
Synthesis Analysis
The synthesis of indole derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The Leimgruber–Batcho indole synthesis is a series of organic reactions that produce indoles from o-nitro toluenes . The first step is the formation of an enamine using N,N-dimethylformamide dimethyl acetal and pyrrolidine . The desired indole is then formed in a second step by reductive cyclisation .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are complex and involve multiple steps. For instance, the catalytic reaction proceeds through six steps: initial coupling of NHCs with indole-2-formaldehydes, followed by 1,2-proton transfer. Then the resulting Breslow intermediate undergoes successive oxidization (by quinone DQ), N–H deprotonation, and [3+2] cycloaddition .Scientific Research Applications
Synthesis and Autoxidation
The synthesis of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives was achieved through modified Fischer indole synthesis. These compounds undergo autoxidation to produce a series of autoxidized products, providing insights into novel autoxidation mechanisms (Bhattacharya, Su, Chia, & Chen, 2001).
Antivascular Agents
Disubstituted analogues of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole have been designed and synthesized as potential antivascular agents. These compounds, particularly one with a hydroxyl group at the 7-position of the indole nucleus, showed potent inhibition of tubulin polymerization and cytotoxicity against B16 melanoma cells (Ty, Dupeyre, Chabot, Seguin, Tillequin, Scherman, Michel, & Cachet, 2008).
Chemical and Functional Reactivity
The synthesis of 7-methoxy-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (MCBI), a substituted CBI derivative, and its incorporation into analogs of CC-1065 and the duocarmycins, explores the magnitude of electronic effects on chemical and functional reactivity. This research contributes to understanding the interaction of these compounds with DNA (Boger, Mckie, Cai, Cacciari, & Baraldi, 1996).
Biological Activities of Benzoxazinoids
Studies on benzoxazinone derivatives, including 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), reveal their antifungal, mutagenic, and other biological activities. These findings offer insight into the molecular mechanisms of their biological actions and potential applications in agriculture and medicine (Hashimoto & Shudo, 1996).
Anti-HSV-1 Activity
An alkaloid, Harmaline, isolated from Ophiorrhiza nicobarica, demonstrated potent anti-HSV-1 activity. This compound interferes with the viral immediate early transcriptional events, offering a new avenue for non-nucleotide antiherpetic agents with a different mode of action than existing treatments (Bag, Ojha, Mukherjee, Halder, Mondal, Biswas, Sharon, Van Kaer, Chakrabarty, Das, Mitra, & Chattopadhyay, 2014).
Future Directions
The future directions for the research and development of “7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one” and similar compounds could involve further exploration of their anti-tumor activity, potential applications in the pharmaceutical industry, and the development of more efficient synthesis methods .
properties
IUPAC Name |
7-methoxy-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,13H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNUUAVJKWUJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2719907.png)
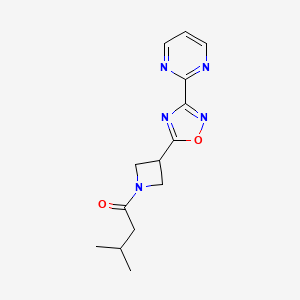
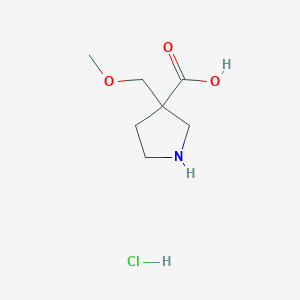
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719910.png)
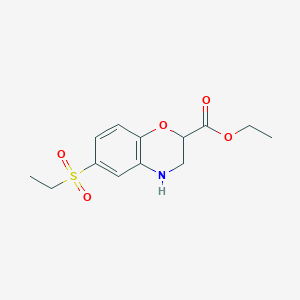
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzamide](/img/structure/B2719913.png)
![4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2719914.png)
amino]-4-oxobutanoic acid](/img/structure/B2719915.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)
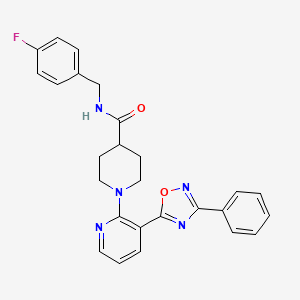
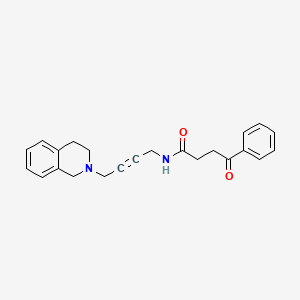
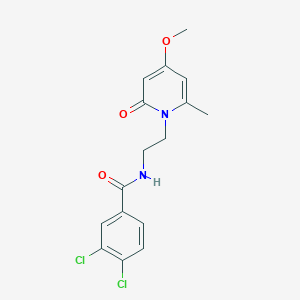
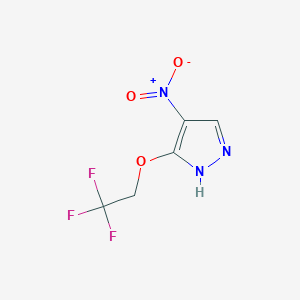
![N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2719928.png)